molecular formula C27H25F2N3O5 B1425933 (4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide CAS No. 1206102-11-5

(4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide

Cat. No. B1425933
CAS RN: 1206102-11-5
M. Wt: 509.5 g/mol
InChI Key: RWEIORQEUUWOLH-ZHRRBRCNSA-N
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Description

The compound (4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide is a chemical with the CAS Number: 1335210-35-9. It has a molecular weight of 433.41 .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The Inchi Code for the compound is 1S/C21H21F2N3O5/c1-11-5-6-31-16-10-25-9-14 (18 (27)19 (30-2)17 (25)21 (29)26 (11)16)20 (28)24-8-12-3-4-13 (22)7-15 (12)23/h3-4,7,9,11,16H,5-6,8,10H2,1-2H3, (H,24,28)/t11-,16+/m1/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It should be stored in a dry environment .

Scientific Research Applications

Interaction with Bovine Serum Albumin

Behera et al. (2021) explored the interaction between bovine serum albumin (BSA) and a novel synthesized compound similar to the one , using fluorescence spectroscopy and molecular docking analysis. Their study provided insights into the binding mechanisms of such compounds with BSA, crucial for understanding drug-protein interactions in pharmacology (Behera et al., 2021).

Synthesis and Structural Analysis

Lisowskaya et al. (2006) reported the synthesis of related pyrazino and benzoxazine derivatives, exploring new methods in organic chemistry that could be applicable to the compound . This research contributes to the understanding of the synthetic pathways and the structural properties of such compounds (Lisowskaya et al., 2006).

Biological Activity Studies

Moukha-Chafiq et al. (2001) synthesized and evaluated the biological activity of certain pyrazolo and pyrimidine derivatives, similar to the compound . These studies are essential for determining the potential therapeutic applications of such compounds (Moukha-Chafiq et al., 2001).

Development of Antagonists and Inhibitors

Ikemoto et al. (2005) developed a practical method for synthesizing a compound with a structure similar to the one , which acts as a CCR5 antagonist. This research is significant for drug development, especially for diseases where CCR5 plays a critical role (Ikemoto et al., 2005).

Studies on Molecular Interactions and Structures

Several studies have focused on the molecular interactions, structures, and properties of related compounds. Castillo et al. (2009) examined hydrogen-bonded structures of similar pyrazolo and oxazine derivatives, which is important for understanding their chemical behavior and potential applications (Castillo et al., 2009).

Synthesis and Evaluation of Analogues

Research by Abu‐Hashem et al. (2020) involved synthesizing and evaluating analogues of similar compounds for their COX inhibition and analgesic properties. Such studies are crucial for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Exploring Novel Synthesis Methods

Stefancich et al. (1995) described a novel synthesis method for a tetracyclic structure related to the compound , showcasing innovative approaches in organic synthesis (Stefancich et al., 1995).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F2N3O5/c1-16-9-10-36-22-14-31-13-20(26(34)30-12-18-7-8-19(28)11-21(18)29)24(33)25(23(31)27(35)32(16)22)37-15-17-5-3-2-4-6-17/h2-8,11,13,16,22H,9-10,12,14-15H2,1H3,(H,30,34)/t16-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEIORQEUUWOLH-ZHRRBRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide

CAS RN

1206102-11-5
Record name (4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido(1',2':4,5)pyrazino(2,1-b)(1,3)oxazine-9-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206102115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R,12aS)-7-Benzyloxy-N-[(2,4-difluorophenyl)methyl]-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.237.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4R,12AS)-7-(BENZYLOXY)-N-(2,4-DIFLUOROBENZYL)-4-METHYL-6,8-DIOXO-3,4,6,8,12,12A-HEXAHYDRO-2H-PYRIDO(1',2':4,5)PYRAZINO(2,1-B)(1,3)OXAZINE-9-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ4GZ8739L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide
Reactant of Route 3
Reactant of Route 3
(4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide
Reactant of Route 4
Reactant of Route 4
(4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide
Reactant of Route 5
Reactant of Route 5
(4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide
Reactant of Route 6
(4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide

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